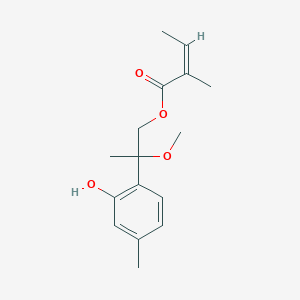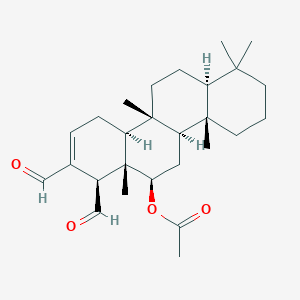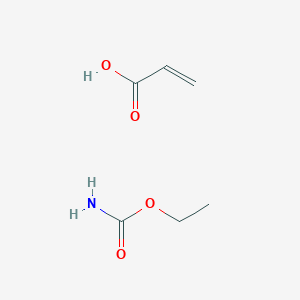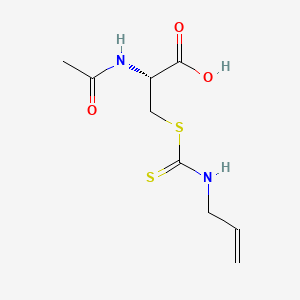
5(S)-Hpete(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(S)-HPETE(1-) is conjugate base of 5(S)-HPETE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 5(S)-HPETE.
Aplicaciones Científicas De Investigación
High-Performance Computing in Scientific Research
High-Performance Computing (HPC) has become a pivotal tool in scientific research, enabling scientists to solve complex problems in various fields, including physics, chemistry, and engineering. HPC systems facilitate the execution of large-scale experiments and simulations, contributing significantly to advancements in scientific understanding and applications. The development of HPC infrastructures, such as cloud computing and grid technologies, has provided researchers with the necessary resources to conduct extensive analyses and solve large-scale linear systems of equations, which are crucial in many scientific computations (Panda, Subramoni, Chu, & Bayatpour, 2020).
Integration of HPC in Various Fields
The integration of HPC in various scientific fields has allowed for the efficient management and execution of complex scientific workflows. This integration includes the development of user-friendly interfaces and platforms that facilitate the execution of HPC workloads, making them more accessible to a broader range of researchers. These advancements have significantly increased the utilization of HPC infrastructures, enabling researchers to easily execute and share their applications through various services (Castro, Villamizar, Garces, Perez, Caliz, & Perez Arteaga, 2016).
Optimization of Dataflow and I/O in HPC Systems
Optimizing dataflow and I/O in HPC systems is essential for maximizing the performance of scientific workflows. Innovative frameworks like DFMan and Wemul have been developed to manage and emulate I/O behavior in scientific workflows. These tools leverage advanced algorithms and system architectures to optimize data sharing and enhance the overall performance of HPC systems, leading to more efficient and effective scientific research (Chowdhury et al., 2020).
E-science Infrastructures in Molecular Modeling
E-science infrastructures play a crucial role in molecular modeling and parametrization, providing essential tools and services for computational scientific research. Projects like SEAGrid and ParamChem have significantly contributed to this field by offering computational resources, application interfaces, and workflow management services. These infrastructures support complex calculations in quantum chemistry, molecular dynamics, and molecular force-field parametrization, enhancing the capabilities of researchers in these domains (Shen, Fan, & Pamidighantam, 2014).
Propiedades
Nombre del producto |
5(S)-Hpete(1-) |
|---|---|
Fórmula molecular |
C20H31O4- |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
Clave InChI |
JNUUNUQHXIOFDA-JGKLHWIESA-M |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)[O-])OO |
SMILES canónico |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)[O-])OO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
![Cabazitaxel-[d6]](/img/structure/B1259552.png)
![2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one](/img/structure/B1259553.png)


![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)


![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)